

3-Methoxycyclopentanone: A Critical Chiral Scaffold in Modern Drug Development

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Compound of Interest

Compound Name: 3-Methoxycyclopentanone

Cat. No.: B7938530

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Executive Summary

In contemporary medicinal chemistry, the demand for rigid, metabolically stable molecular scaffolds has driven the exploration of functionalized cycloalkanes. **3-Methoxycyclopentanone** (CAS: 108811-43-4) has emerged as a highly versatile chiral building block[1]. Its unique combination of a reactive carbonyl center and a stereodirecting methoxy group makes it an ideal precursor for complex polycyclic systems and carbocyclic nucleoside analogues[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic transformation pathways, and a field-validated protocol for its stereoselective amination.

Physicochemical Profiling

The reactivity of **3-methoxycyclopentanone** is fundamentally governed by the electronic and steric influence of the methoxy group at the C-3 position. This substitution breaks the symmetry of the cyclopentane ring, introducing a chiral environment that can be exploited during nucleophilic additions to the C-1 carbonyl.

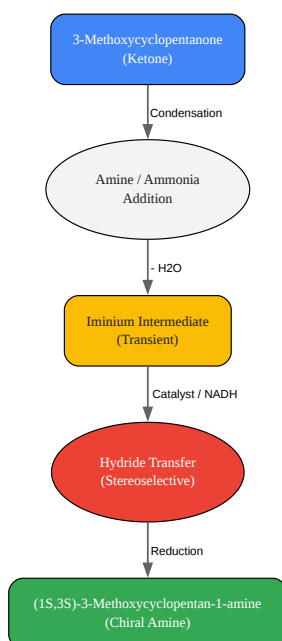
Table 1: Quantitative Physicochemical Properties

Property	Value	Source
CAS Number	108811-43-4	Sigma-Aldrich[1]
Molecular Formula	C 6H 10O 2	Sigma-Aldrich[1]
Molecular Weight	114.14 g/mol	PubChem / Benchchem[3]
Monoisotopic Mass	114.068 g/mol	GuideChem[4]
Topological Polar Surface Area	26.3 Å ²	GuideChem[4]
Hydrogen Bond Acceptors	2	GuideChem[4]
Physical Form	Liquid	Sigma-Aldrich[1]

Mechanistic Pathways: Stereoselective Reductive Amination

One of the most critical applications of **3-methoxycyclopentanone** is its conversion into (1S,3S)-3-Methoxycyclopentan-1-amine[2]. This transformation relies on a reductive amination pathway. Traditional alkylation chemistry often requires stoichiometric activating reagents, generating significant waste. To circumvent this, modern syntheses employ a "hydrogen-borrowing" or direct catalytic reductive amination approach, maximizing atom economy[2].

The mechanism proceeds via the condensation of the ketone with an amine source (e.g., ammonia) to form a transient iminium intermediate. The steric bulk of the C-3 methoxy group directs the incoming hydride attack, allowing chiral catalysts to achieve high stereoselectivity.



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Mechanistic pathway of stereoselective reductive amination of **3-methoxycyclopentanone**.

Table 2: Catalyst Systems for Reductive Amination[2]

Catalyst Type	Metal / Enzyme	Amine Source	Key Advantage
Homogeneous Metal	Ruthenium (Ru)	Primary/Secondary Amines	High activity and versatility.
Homogeneous Metal	Iridium (Ir)	Chiral Amines	Excellent for asymmetric synthesis.
Homogeneous Metal	Cobalt (Co)	Aromatic/Aliphatic Amines	Utilizes earth-abundant metals.
Biocatalytic Cascade	ADH / AmDH	Ammonia	High enantioselectivity (>99% ee).

Experimental Protocol: Biocatalytic Asymmetric Reductive Amination

To achieve the stringent stereochemical requirements of pharmaceutical intermediates, a biocatalytic cascade utilizing an engineered Amine Dehydrogenase (AmDH) is highly recommended[2].

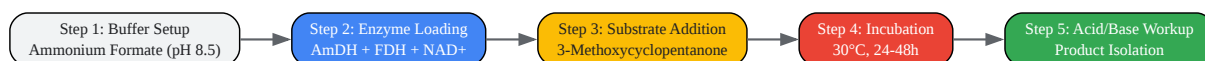
Causality & Self-Validating Design

This protocol is designed as a self-validating system. The strategic use of a biphasic acid/base workup ensures that only the successfully aminated product is isolated. If the final organic layer yields a product, it inherently validates the success of the enzymatic reduction, as the starting ketone cannot survive the specific pH swing utilized in the extraction phase.

Step-by-Step Methodology

- Buffer & Cofactor Preparation:** Prepare a 100 mM ammonium formate buffer and adjust the pH to 8.5. **Causality:** The selection of pH 8.5 is a critical thermodynamic balance. It is basic enough to ensure a sufficient concentration of free ammonia (NH₃) for the initial nucleophilic attack on the ketone, yet mild enough to maintain the structural integrity and catalytic turnover of the enzymes. Formate acts as the terminal hydride donor.

- **Enzyme Loading:** Introduce the engineered Amine Dehydrogenase (AmDH) and Formate Dehydrogenase (FDH) into the buffer, alongside 1 mM NAD⁺. Causality: FDH continuously recycles NAD⁺ to NADH by oxidizing formate to CO₂, driving the reaction equilibrium forward and preventing product inhibition.
- **Substrate Addition:** Add **3-methoxycyclopentanone** to achieve a final concentration of 50 mM.
- **Incubation:** Incubate the reaction vessel at 30 °C under gentle agitation (150 rpm) for 24 to 48 hours to ensure complete conversion.
- **Self-Validating Isolation (Acid/Base Workup):**
 - **Acidification:** Acidify the mixture to pH 2.0 using 1M HCl. Extract with ethyl acetate (3x). This step removes all unreacted **3-methoxycyclopentanone** into the organic waste, while the target amine remains in the aqueous layer as a water-soluble ammonium salt.
 - **Basification:** Adjust the aqueous layer to pH 12.0 using 1M NaOH. Extract with dichloromethane (3x). This deprotonates the amine, driving the pure product into the organic phase.
 - **Concentration:** Dry the combined dichloromethane layers over anhydrous Na₂SO₄ and evaporate under reduced pressure to yield pure (1S,3S)-3-Methoxycyclopentan-1-amine.



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Step-by-step workflow for the biocatalytic asymmetric reductive amination protocol.

Applications in Medicinal Chemistry & Nucleoside Analogues

The defined stereochemistry of derivatives synthesized from **3-methoxycyclopentanone** makes it an excellent starting point for constructing elaborate molecular systems where spatial orientation dictates function[2].

In modern antiviral and anticancer drug development, carbocyclic nucleoside analogues represent a significant class of therapeutic agents. In these molecules, the oxygen atom of the traditional furanose sugar ring is replaced by a methylene group[2]. The cyclopentane core derived from **3-methoxycyclopentanone** serves as a direct, metabolically stable substitute for this sugar moiety.

Causality of Application: Traditional nucleosides are highly susceptible to enzymatic cleavage by nucleoside phosphorylases in vivo. By utilizing a rigid, all-carbon cyclopentane scaffold, drug developers eliminate the labile glycosidic bond. The methoxy group can further influence the molecule's conformation, optimize aqueous solubility, or serve as a synthetic handle for late-stage functionalization[2].

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Sources

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- 2. (1S,3S)-3-Methoxycyclopentan-1-amine | 1354392-77-0 | Benchchem [[benchchem.com](https://www.benchchem.com)]
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- 4. [guidechem.com](https://www.guidechem.com) [[guidechem.com](https://www.guidechem.com)]
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